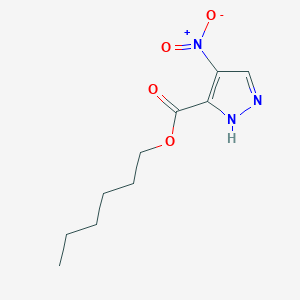![molecular formula C21H26ClN3O3 B4793018 N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4793018.png)
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, also known as CMDP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. CMDP belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and mescaline.
Mecanismo De Acción
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide is believed to work by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It acts as a reuptake inhibitor for these neurotransmitters, leading to an increase in their availability in the synaptic cleft. This results in an overall increase in neurotransmitter activity, leading to the observed effects on mood and behavior.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been shown to have a variety of effects on the body, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. It has also been shown to increase the release of cortisol, a stress hormone, in animal models. These effects are similar to those observed with other psychoactive substances such as MDMA and amphetamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. It also has a high potency, making it useful for studying the effects of small changes in dosage. However, its potential for abuse and lack of long-term safety data are significant limitations that must be considered.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in treating addiction, particularly for opioids and stimulants. Another area of interest is its potential use in treating PTSD and other anxiety disorders. Further research is also needed to fully understand the long-term safety and potential risks associated with N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide use.
Conclusion
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide is a novel psychoactive substance with potential therapeutic applications in treating various mental health disorders. Its mechanism of action involves increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an overall increase in neurotransmitter activity and effects on mood and behavior. While N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments, its potential for abuse and lack of long-term safety data are significant limitations that must be considered. Further research is needed to fully understand the potential therapeutic applications and risks associated with N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide use.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in treating various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive effect on mood, cognition, and social behavior in animal models. N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has also been studied for its potential use as an adjunct therapy for addiction treatment.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-15-6-4-5-7-18(15)25-10-8-24(9-11-25)14-21(26)23-17-13-19(27-2)16(22)12-20(17)28-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTIRNGBAJJAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide](/img/structure/B4792937.png)
![4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4792949.png)
![[2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]acetic acid](/img/structure/B4792953.png)
![5,7-bis[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B4792968.png)
![2-(2,5-dimethylphenoxy)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4792987.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4792994.png)


![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyphenyl)acrylamide](/img/structure/B4793022.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4793037.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4793044.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)cyclohexanecarboxamide](/img/structure/B4793050.png)